molecular formula C16H15NO5 B2359125 (E)-4-((1-(3-(furan-2-yl)acryloyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 1798981-54-0

(E)-4-((1-(3-(furan-2-yl)acryloyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

Cat. No.: B2359125
CAS No.: 1798981-54-0
M. Wt: 301.298
InChI Key: PVEBONBDYARFMB-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-4-((1-(3-(furan-2-yl)acryloyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a synthetically designed small molecule that incorporates multiple privileged heterocyclic structures, including a 2H-pyran-2-one core, an azetidine ring, and a furan-acryloyl moiety. These structural motifs are frequently investigated in medicinal chemistry for their diverse biological activities and potential as core scaffolds for the development of novel therapeutic agents . The 2H-pyran-2-one (or pyrone) fragment is a versatile building block in organic synthesis and is known to be a key structural component in various compounds with antioxidant properties . Similarly, the azetidin-2-one (beta-lactam) ring is a well-known pharmacophore extensively studied for its antimicrobial and anticancer potential . Recent research on azetidin-2-one derivatives has demonstrated significant efficacy against MCF-7 breast cancer cell lines, highlighting the value of this heterocycle in oncological research . The presence of the furan ring and the acryloyl group further enhances the molecular complexity and potential for this compound to interact with various biological targets. Given its unique structure, this compound is presented as a valuable chemical probe for researchers exploring new chemical space in areas such as oncology, antimicrobial agent development, and the study of oxidative stress. It is intended for use in high-throughput screening, target identification, and structure-activity relationship (SAR) studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[1-[(E)-3-(furan-2-yl)prop-2-enoyl]azetidin-3-yl]oxy-6-methylpyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO5/c1-11-7-13(8-16(19)21-11)22-14-9-17(10-14)15(18)5-4-12-3-2-6-20-12/h2-8,14H,9-10H2,1H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVEBONBDYARFMB-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C=CC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)/C=C/C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-4-((1-(3-(furan-2-yl)acryloyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a synthetic organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a unique combination of functional groups, including a furan ring, azetidine, and a pyranone moiety, which contribute to its diverse pharmacological properties.

Antimicrobial Activity

Research indicates that (E)-4-((1-(3-(furan-2-yl)acryloyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis and death.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have shown that it induces apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the activation of caspase pathways and the modulation of apoptotic proteins, which leads to programmed cell death.

Antioxidant Activity

In addition to its antimicrobial and anticancer activities, (E)-4-((1-(3-(furan-2-yl)acryloyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one has demonstrated antioxidant properties. It scavenges free radicals and reduces oxidative stress in cellular models, which may contribute to its protective effects against various diseases linked to oxidative damage.

Table 1: Summary of Biological Activities

Activity TypeTest Organisms/Cell LinesResultsReference
AntimicrobialS. aureus, E. coliEffective at low concentrations
AnticancerMCF-7, HeLaInduces apoptosis
AntioxidantCellular modelsReduces oxidative stress

The biological activities of (E)-4-((1-(3-(furan-2-yl)acryloyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one are attributed to its ability to interact with specific molecular targets within cells. For instance:

  • Antimicrobial Action : The compound binds to bacterial enzymes involved in cell wall biosynthesis, inhibiting their function.
  • Anticancer Mechanism : It modulates signaling pathways related to cell survival and proliferation, particularly through the regulation of Bcl-2 family proteins.
  • Antioxidant Effect : The compound enhances the activity of endogenous antioxidant enzymes, such as superoxide dismutase (SOD), thereby mitigating oxidative damage.

Preparation Methods

One-Pot Sequential Coupling

A streamlined approach involves sequential coupling of pre-formed modules:

  • Pyran-2-one mesylate + azetidine nucleophileether intermediate .
  • In situ acylation with 3-(furan-2-yl)acryloyl chloride.

Flow Chemistry

Continuous flow systems enhance reproducibility for large-scale synthesis:

  • Azetidine formation : LDA-mediated elimination in a microreactor.
  • Acryloylation : Teflon-coated tubing to prevent isomerization.

Challenges and Mitigation Strategies

Challenge Solution
Acryloyl isomerization Use low temperatures (<0°C) and non-basic conditions
Azetidine ring opening Employ bulky protecting groups (e.g., Boc)
Furan oxidation Conduct reactions under inert atmosphere

Q & A

Basic: How can the synthetic yield of this compound be optimized in multi-step reactions?

Methodological Answer:
Optimization involves:

  • Stepwise Intermediate Purification : Use column chromatography or recrystallization after each synthetic step (e.g., azetidine intermediate synthesis) to reduce side products .
  • Catalyst Screening : Employ palladium or copper catalysts for coupling reactions involving the furan-acryloyl moiety, as seen in analogous triazole syntheses (e.g., 70-85% yields reported for similar acryloyl-azetidine systems) .
  • Solvent and Temperature Control : Polar aprotic solvents (e.g., DMF) at 60-80°C enhance reactivity while minimizing decomposition, as demonstrated in pyranone-furan conjugates .

Basic: What analytical techniques are critical for structural confirmation?

Methodological Answer:

  • X-ray Crystallography : Resolves stereochemistry of the azetidine ring and (E)-configuration of the acryloyl group, as applied to related pyranone derivatives (e.g., R-factor = 0.071 in Ethyl 4-(furan-2-yl)-6-methyl-2-oxo-tetrahydropyrimidine ).
  • 2D NMR (COSY, HSQC) : Assigns proton-proton correlations (e.g., coupling between azetidine C-H and pyranone oxygen) and distinguishes furan protons from pyranone methyl groups .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₉H₁₉NO₆) with <2 ppm error, critical for confirming functional group addition .

Advanced: How can contradictory bioactivity data in structure-activity relationship (SAR) studies be resolved?

Methodological Answer:

  • Meta-Analysis of Substituent Effects : Compare bioactivity trends across analogs (e.g., furan vs. thiophene substitutions) to identify pharmacophore requirements. For example, furan’s electron-rich π-system may enhance binding to microbial targets, as observed in thiazolidinone derivatives .
  • Dose-Response Curves : Quantify IC₅₀ variability under standardized assay conditions (e.g., 72-hr incubation for antifungal activity) to isolate structural contributions .
  • Computational Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., CYP450 isoforms), identifying steric clashes from azetidine rigidity that may explain inconsistent inhibition .

Advanced: What computational strategies predict metabolic stability of this compound?

Methodological Answer:

  • ADMET Prediction : Tools like SwissADME calculate bioavailability scores (e.g., TPSA = 95 Ų suggests moderate permeability) and highlight metabolic hotspots (e.g., furan ring oxidation) .
  • Molecular Dynamics (MD) Simulations : Simulate hepatic microsomal environments (pH 7.4, 310K) to assess azetidine ring opening susceptibility, a common degradation pathway in related lactones .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity toward cytochrome P450 enzymes, as applied to pyranone derivatives .

Basic: How to address solubility challenges in in vitro assays?

Methodological Answer:

  • Co-Solvent Systems : Use DMSO:PBS (10:90 v/v) for stock solutions, achieving >1 mM solubility without precipitation, validated in pyranone-based cytotoxicity studies .
  • Micellar Encapsulation : Incorporate poloxamers (e.g., Pluronic F-68) to enhance aqueous dispersion, as used for furan-containing antifungals .
  • pH Adjustment : Test solubility at pH 6.5-7.5 (physiological range) to mimic assay conditions, monitoring via UV-Vis spectroscopy (λmax = 270 nm) .

Advanced: What strategies resolve spectral data conflicts (e.g., NOE vs. X-ray)?

Methodological Answer:

  • NOESY Correlations : Confirm spatial proximity of azetidine C3-H and pyranone oxygen (≤4 Å), resolving ambiguities in stereochemistry .
  • Comparative Crystallography : Cross-reference with structurally analogous compounds (e.g., Ethyl 2-(3-acetyl-6-methyl-2-oxo-pyran-4-yloxy)acetate, PDB ID: 3TZR) to validate bond angles .
  • Dynamic NMR at Variable Temperatures : Detect conformational flexibility (e.g., furan ring rotation) causing signal splitting, as applied to triazole derivatives .

Advanced: How to evaluate stability under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose to simulated gastric fluid (pH 2.0, 37°C) and analyze degradation products via LC-MS. For example, hydrolysis of the acryloyl ester generates furan-2-acetic acid, identified by m/z 125.023 .
  • Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks; monitor pyranone lactone ring integrity via IR (C=O stretch at 1740 cm⁻¹) .
  • Light Exposure Assays : UV irradiation (254 nm, 48 hr) assesses furan ring photooxidation, quantified by HPLC peak area reduction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.